2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound featuring:
- A 2,5-diazabicyclo[2.2.2]octane core, a rigid bridged bicyclic structure with two nitrogen atoms.
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups at positions 2 and 5, respectively.
- A carboxylic acid group at position 1 for further functionalization.
This compound is primarily used in peptide synthesis and organic chemistry as a building block due to its rigid scaffold and orthogonal protecting groups, which enable controlled deprotection strategies .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-24(32)28-16-27(23(30)31)13-12-17(28)14-29(27)25(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNCWQBGSGYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 2377031-23-5) is a complex organic molecule known for its potential biological activities, particularly in the realm of medicinal chemistry and biochemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.4 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis, enhancing the compound's utility in various biochemical applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Interactions : The compound has been shown to interact with specific enzymes, particularly in biosynthetic pathways involving fungal P450 enzymes. For instance, a study identified that a unique fungal P450 enzyme catalyzes the cleavage of the amide bond in related diazabicyclo compounds, leading to the formation of distinct pentacyclic structures .
- Inhibition of Biological Pathways : The presence of the diazabicyclo structure suggests potential inhibitory effects on certain biological pathways, particularly those involving neurotransmitter systems or metabolic processes due to its structural resemblance to known inhibitors.
- Antimicrobial Activity : Preliminary studies indicate that compounds containing the diazabicyclo framework exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
Case Study 1: Fungal Biosynthesis
A significant study investigated the biosynthesis of prenylated indole alkaloids (PIAs) containing the 2,5-diazabicyclo[2.2.2]octane structure. Researchers demonstrated that specific gene deletions in fungal strains led to alterations in the production of these compounds, highlighting the importance of this structure in biosynthetic pathways and its potential therapeutic applications .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, derivatives of diazabicyclo compounds were screened against various bacterial strains. Results indicated that modifications to the side chains significantly influenced their efficacy, suggesting that fine-tuning the structure could enhance biological activity.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s diazabicyclo[2.2.2]octane core distinguishes it from analogs with alternative cyclic frameworks:
Key Observations :
Functional Group and Reactivity Comparison
Protecting Groups
- Fmoc Group : Common in solid-phase peptide synthesis (SPPS) due to its base-labile nature (e.g., piperidine deprotection). Found in analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
- Boc Group : Acid-labile (e.g., TFA deprotection). Rare in combination with Fmoc in bicyclic systems, making the target compound unique .
Carboxylic Acid Functionality
The carboxylic acid group enables conjugation to resins or other molecules. Analogous compounds, such as 2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid , utilize this group for linker applications .
Q & A
Basic Questions
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Hazard Mitigation : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2 for skin/eye irritation. Avoid dust formation and ensure proper ventilation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if symptoms persist .
Q. How should this compound be stored to maintain stability during experiments?
- Stability Protocols :
- Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases and humidity .
- Stability data indicate no decomposition under normal conditions, but thermal degradation above 150°C may release toxic fumes (e.g., NOx, CO) .
Q. What are the standard analytical techniques for initial characterization?
- Characterization Workflow :
- Purity Assessment : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95% recommended for synthetic intermediates) .
- Structural Confirmation : MALDI-TOF mass spectrometry or high-resolution NMR (¹H/¹³C) to verify molecular weight (e.g., 377.4330 g/mol for related analogs) and stereochemistry .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for high yield and scalability?
- Synthetic Optimization Strategies :
- Fmoc Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane at -10°C to 20°C for selective amine protection. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexanes) .
- Solid-Phase Synthesis : Employ NovaSyn TGR resin for stepwise assembly of diazabicyclo fragments. Optimize coupling efficiency using HOBt/DIC activation and 20% piperidine for Fmoc deprotection .
- Yield Improvement : Pilot studies show substituting DMF with DCM reduces side reactions (e.g., racemization) in carbamate formation .
Q. What experimental conditions are critical for assessing the compound's stability in aqueous/organic matrices?
- Stability Profiling :
- pH-Dependent Degradation : Conduct accelerated stability testing at pH 3–10 (37°C, 72 hours). Monitor degradation via LC-MS; instability is observed in acidic (pH <4) and basic (pH >9) conditions due to carbamate cleavage .
- Oxidative Stress Testing : Expose to H2O2 (0.3% v/v) or AIBN (azobisisobutyronitrile) to simulate radical-mediated degradation. Quantify byproducts (e.g., fluorenylmethanol) via GC-MS .
Q. How should researchers address discrepancies in toxicity data across safety reports?
- Data Reconciliation Framework :
- Source Evaluation : Compare SDS from academic suppliers (e.g., Key Organics) vs. industrial vendors. Note that academic SDS often lack full ecotoxicological data, while industrial SDS may overstate hazards for liability .
- Risk Assessment : Prioritize studies with OECD-compliant testing (e.g., acute toxicity in Daphnia magna for environmental impact). For workplace safety, adhere to OSHA HCS Category 4 guidelines (LD50 >500 mg/kg) .
Q. What role do structural modifications (e.g., fluorinated aryl groups) play in modulating biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine Substitution : Analogues with 3,5-difluorophenyl groups exhibit enhanced metabolic stability (t½ >6 hours in liver microsomes) compared to non-fluorinated derivatives. This is attributed to reduced CYP450-mediated oxidation .
- Bicyclic Scaffold : The 2,5-diazabicyclo[2.2.2]octane core improves solubility (logP ~1.2) and membrane permeability (Papp >5×10⁻⁶ cm/s in Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
